
5-(2-Fluorophenyl)-2-(triphenylmethyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the trityl group and the fluorophenyl group in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile. In this case, 2-fluorobenzonitrile can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 5-(2-fluorophenyl)-1H-tetrazole.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the 5-(2-fluorophenyl)-1H-tetrazole with trityl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
The industrial production of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trityl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the trityl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various trityl-substituted derivatives, while hydrolysis can result in the formation of 5-(2-fluorophenyl)-1H-tetrazole.
Aplicaciones Científicas De Investigación
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Trityl-5-(2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The trityl group can enhance the compound’s stability and binding affinity to its targets. The fluorophenyl group can contribute to the compound’s lipophilicity and ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Fluorophenyl)-1H-tetrazole: Lacks the trityl group, making it less stable and less lipophilic.
N-Trityl-5-phenyl-1H-tetrazole: Similar structure but without the fluorine atom, which can affect its biological activity and properties.
Uniqueness
N-Trityl-5-(2-fluorophenyl)-1H-tetrazole is unique due to the presence of both the trityl and fluorophenyl groups. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H19FN4 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-2-trityltetrazole |
InChI |
InChI=1S/C26H19FN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Clave InChI |
BTNJGMDCVUQCBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



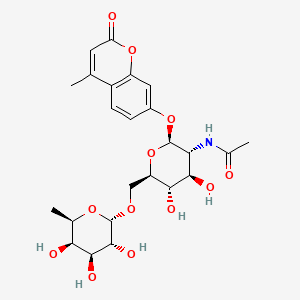
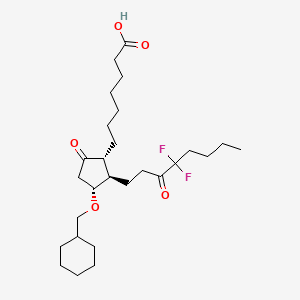
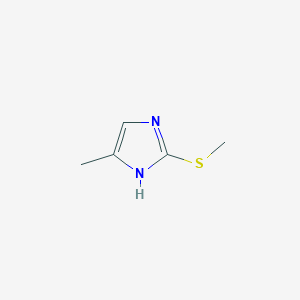
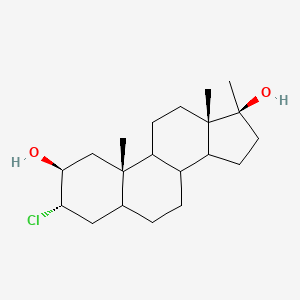


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
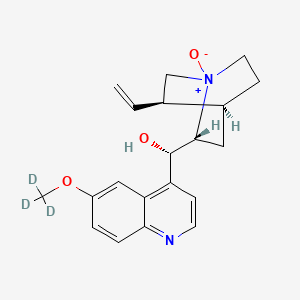




![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
